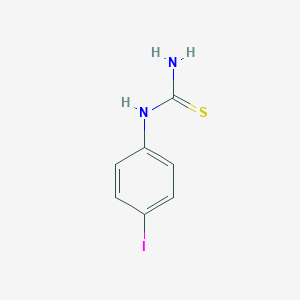

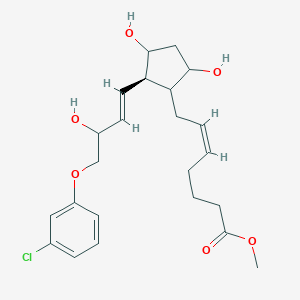

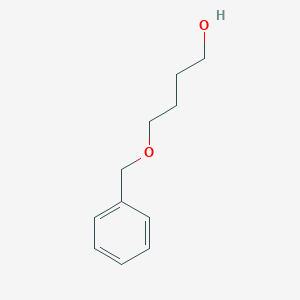

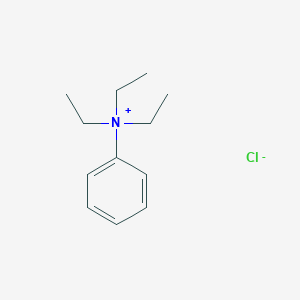

![molecular formula C7H4BrN3O2 B106411 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS No. 117888-98-9](/img/structure/B106411.png)

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This process is followed by alkylation reactions using different alkyl dibromide agents. The compounds synthesized through this method were characterized using NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography .

Molecular Structure Analysis

The molecular geometry of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of 6-bromo-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions .

Chemical Reactions Analysis

The reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has been studied in the context of their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies have been performed to determine the binding affinity of selected compounds to the binding site of S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, suggesting a promising direction for further drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are inferred from their synthesis and structural elucidation. The density and cell parameters of one such derivative have been detailed, providing insights into the compound's solid-state characteristics . Additionally, the theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of these compounds .

科学的研究の応用

Imidazo[4,5-b]pyridine derivatives have been studied for their potential therapeutic significance due to their structural resemblance to purines . They are known to play a crucial role in numerous disease conditions . Here are some of the applications:

-

Antimicrobial Features : Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antimicrobial properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .

-

Pharmacological Potential : Imidazo[4,5-b]pyridine derivatives have shown pharmacological potential . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This has foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

GABA A Receptor Modulators : Imidazopyridines are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain . This property has led to the development of drugs in this class .

-

Proton Pump Inhibitors : Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be beneficial in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

-

Aromatase Inhibitors : Imidazopyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. Inhibiting this enzyme can reduce estrogen levels, which can be beneficial in the treatment of estrogen-sensitive breast cancer .

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Some imidazopyridines have been developed as NSAIDs . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .

-

Antiviral Properties : Some imidazo[4,5-b]pyridine derivatives have shown potential antiviral properties . They have been found to inhibit the replication of certain viruses, which could make them useful in the development of new antiviral drugs .

-

Antifungal Properties : Imidazo[4,5-b]pyridine derivatives have also been explored for their antifungal features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antifungal properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .

-

Anticancer Properties : Imidazo[4,5-b]pyridine derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of certain types of cancer cells, which could make them useful in the development of new anticancer drugs .

-

Anti-Inflammatory Properties : Some imidazo[4,5-b]pyridine derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .

-

Neurological Disorders : Imidazopyridines are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain . This property has led to the development of drugs in this class .

-

Digestive System Disorders : Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be beneficial in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Safety And Hazards

特性

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUPBLXDBFTANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

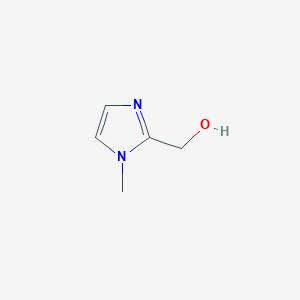

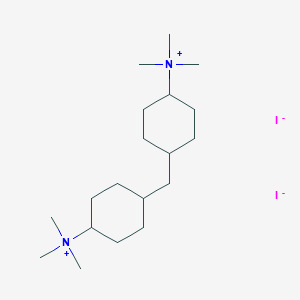

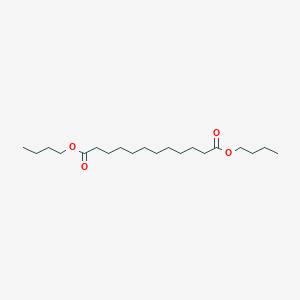

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)